molecular formula C18H16N6O3S B2671985 2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 946370-89-4

2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No. B2671985
M. Wt: 396.43
InChI Key: PAOFLSVZSMJLKX-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features.



Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the sequence of reactions.



Molecular Structure Analysis

This involves determining the 3D structure of the molecule using techniques like X-ray crystallography, NMR spectroscopy, and computational methods.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, reaction conditions, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, stability, reactivity, and spectroscopic properties.


Scientific Research Applications

Antimicrobial Activity

Several studies have focused on synthesizing new heterocycles incorporating antipyrine moiety, which includes compounds structurally related to "2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide". These compounds have been tested for their antimicrobial properties, showing promising results against a variety of microbial strains. The research highlights the potential of these compounds as antimicrobial agents, providing a foundation for further development in the fight against infectious diseases (Bondock, Rabie, Etman, & Fadda, 2008).

Anticancer and Antimicrobial Activities

Further exploration into the synthesis of antipyrine-based heterocycles has revealed their potential in anticancer and antimicrobial applications. These studies have synthesized a variety of derivatives incorporating the antipyrine moiety, with some compounds showing significant anticancer and antimicrobial activities. This underscores the versatility of these compounds in medicinal chemistry, offering potential pathways for the development of new therapeutic agents (Riyadh, Kheder, & Asiry, 2013).

Insecticidal Assessment

The versatility of compounds related to "2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide" extends to insecticidal applications. Research has been conducted on the synthesis and assessment of innovative heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis. This study opens up possibilities for the use of such compounds in agriculture, potentially leading to safer and more effective pest control methods (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Cognitive Enhancing Properties

Another interesting application of compounds structurally similar to "2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide" is in enhancing cognitive functions. Research has identified compounds as functionally selective inverse agonists at the benzodiazepine site of GABAA alpha5 receptors, which are orally bioavailable, penetrate the CNS readily, and enhance performance in animal models of cognition. This suggests potential therapeutic applications in treating cognitive disorders or improving cognitive functions (Chambers et al., 2004).

Safety And Hazards

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Future Directions

This involves identifying areas where further research is needed. This could include developing more efficient synthesis methods, studying new reactions, or exploring new applications of the compound.


Please note that the availability of this information depends on the extent to which the compound has been studied. For a newly synthesized or less-studied compound, some of this information may not be available.


properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[(7-methyl-4-oxo-8-phenyl-3H-pyrazolo[1,5-a][1,3,5]triazin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O3S/c1-10-8-13(23-27-10)19-14(25)9-28-17-20-16-15(12-6-4-3-5-7-12)11(2)22-24(16)18(26)21-17/h3-8H,9H2,1-2H3,(H,19,23,25)(H,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOFLSVZSMJLKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC3=C(C(=NN3C(=O)N2)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

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